molecular formula C10H15NO4 B015394 N-(3-オキソヘキサノイル)-L-ホモセリンラクトン

N-(3-オキソヘキサノイル)-L-ホモセリンラクトン

カタログ番号 B015394
分子量: 213.23 g/mol
InChIキー: YRYOXRMDHALAFL-QMMMGPOBSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) is a type of quorum sensing signal molecule that is used by bacteria to regulate gene expression in response to changing population densities. It is a signal molecule that is involved in the regulation of a variety of bacterial processes, including biofilm formation, bioluminescence, and virulence. It has been studied extensively in recent years, and is now known to be involved in a variety of bacterial processes.

科学的研究の応用

植物病原菌におけるクオラムセンシング

N-(3-オキソヘキサノイル)-L-ホモセリンラクトン: は、シュードモナス・シリンガエなどの植物病原菌におけるクオラムセンシング依存性調節に不可欠な役割を果たします . この細菌は、大豆やタバコなどの植物に火災病を引き起こし、この化合物は病原性因子の発現に不可欠です。これらの因子の調節には、病原性にとって重要な細菌の運動性などの側面が含まれます。

バイオフィルム形成

この分子は、バイオフィルム形成の調整に関与しています . バイオフィルムは、表面に付着し、自己生成されたマトリックスによって保護された細菌の複雑なコミュニティです。バイオフィルムは、感染の持続性とバイオファウリングに寄与するため、医療と産業の両方の文脈で関連しています。

病原性因子調節

この化合物は、細菌の病原性に関与する遺伝子の発現を調節することが示されています . これには、細菌が宿主生物に感染し、病気を引き起こす能力に寄与する毒素、細胞外多糖、酵素の調節が含まれます。

生物発光

ビブリオ・フィシェリなどのいくつかの海洋細菌では、N-(3-オキソヘキサノイル)-L-ホモセリンラクトンは生物発光の調節に関与しています . この現象は、細菌が宿主や他の細菌とコミュニケーションを取り、相互作用するために使用されます。

農業への応用

農業では、クオラムセンシングを理解し操作することで、この化合物を病原性発現に依存する細菌病原体によって引き起こされる植物病気を防除するための新しい戦略を開発することができます .

作用機序

Target of Action

N-(3-Oxohexanoyl)-L-homoserine lactone, also known as N-(beta-Ketocaproyl)-L-homoserine lactone, is a signaling molecule produced and used by bacteria participating in quorum sensing . The primary targets of this compound are bacteria that use quorum sensing to coordinate community-wide regulation of processes such as biofilm formation, virulence, and bioluminescence .

Mode of Action

This compound interacts with its targets through a process known as quorum sensing, which is a cell density-dependent gene regulation system . In the quorum-sensing-dependent regulation system, the compound acts as an autoinducer, triggering the expression of specific genes when the bacterial population reaches a certain density .

Biochemical Pathways

The compound plays a critical role in the quorum-sensing-dependent regulation of gene expression . It has been found to regulate a significant number of genes associated with virulence, with the most pronounced regulation involved in bacterial motility .

Result of Action

The action of N-(3-Oxohexanoyl)-L-homoserine lactone results in the regulation of gene expression in bacteria, particularly those genes associated with virulence . This regulation can have significant effects on bacterial behavior, including their motility and ability to form biofilms .

Action Environment

The action of N-(3-Oxohexanoyl)-L-homoserine lactone is influenced by environmental factors such as the density of the bacterial population . The compound is part of a density-dependent gene regulation system, meaning its effects become more pronounced as the bacterial population increases

将来の方向性

The ability to generate bacterial quorum-sensing signaling molecules in plants offers novel opportunities for disease control and for manipulating plant/microbe interactions . The self-induced dynamic temporal regulation cascade circuit library can enable the expression of target genes with sequential changes at different times, effectively solving the balance problem between cell growth and product synthesis in two-stage fermentation and expanding the application of dynamic regulatory strategies in the field of metabolic engineering .

生化学分析

Biochemical Properties

N-(3-Oxohexanoyl)-L-homoserine lactone interacts with several enzymes and proteins. For instance, it binds to the receptor protein TraR, activating the expression of target genes . This interaction plays a crucial role in cell-cell communication to coordinate community-wide regulation of processes such as biofilm formation, virulence, and bioluminescence in populations of bacteria .

Cellular Effects

N-(3-Oxohexanoyl)-L-homoserine lactone has a significant impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a critical role in the quorum-sensing-dependent regulation in the phytopathogen Pseudomonas syringae pv. tabaci 11528 .

Molecular Mechanism

The molecular mechanism of action of N-(3-Oxohexanoyl)-L-homoserine lactone involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . When the cellular concentration of N-(3-Oxohexanoyl)-L-homoserine lactone reaches a certain threshold, it binds to the receptor protein TraR, activating the expression of target genes .

Temporal Effects in Laboratory Settings

The effects of N-(3-Oxohexanoyl)-L-homoserine lactone change over time in laboratory settings . It has been observed that similar expression profiles of genes during growth phases were observed in both the wild type and the AHL-deficient mutant with exogenous N-(3-Oxohexanoyl)-L-homoserine lactone .

Metabolic Pathways

N-(3-Oxohexanoyl)-L-homoserine lactone is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of N-(3-Oxohexanoyl)-L-homoserine lactone within cells and tissues involve several transporters and binding proteins

特性

IUPAC Name

3-oxo-N-[(3S)-2-oxooxolan-3-yl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-2-3-7(12)6-9(13)11-8-4-5-15-10(8)14/h8H,2-6H2,1H3,(H,11,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYOXRMDHALAFL-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)CC(=O)N[C@H]1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Oxohexanoyl)-L-homoserine lactone
Reactant of Route 2
Reactant of Route 2
N-(3-Oxohexanoyl)-L-homoserine lactone
Reactant of Route 3
Reactant of Route 3
N-(3-Oxohexanoyl)-L-homoserine lactone
Reactant of Route 4
Reactant of Route 4
N-(3-Oxohexanoyl)-L-homoserine lactone
Reactant of Route 5
Reactant of Route 5
N-(3-Oxohexanoyl)-L-homoserine lactone
Reactant of Route 6
Reactant of Route 6
N-(3-Oxohexanoyl)-L-homoserine lactone

Q & A

Q1: How does OHHL interact with its target and what are the downstream effects?

A1: OHHL interacts with transcriptional regulators belonging to the LuxR family of proteins. [, , ] This interaction typically leads to the activation of target genes involved in a variety of bacterial processes. In Erwinia carotovora, OHHL binds to the transcriptional activator CarR, which induces the expression of genes responsible for carbapenem antibiotic biosynthesis. [] OHHL is also involved in regulating the production of exoenzymes, virulence factors, and other secondary metabolites in Erwinia and other bacteria. [, , , , , ]

Q2: Does OHHL always act as an activator of gene expression?

A2: While OHHL often acts as an activator, it can also function as a repressor depending on the bacterial species and the specific LuxR-family regulator involved. For instance, in Pectobacterium atrosepticum, OHHL binds to VirR, a LuxR-type repressor, leading to the de-repression of virulence genes. []

Q3: Can OHHL produced by one bacterial strain influence gene expression in another strain?

A3: Yes, OHHL can act as an interspecies signaling molecule. [, ] For example, transgenic potato plants engineered to produce OHHL showed increased susceptibility to infection by Erwinia carotovora. [] This suggests that OHHL produced by the plant can influence the expression of virulence genes in the bacteria.

Q4: What is the molecular formula and weight of OHHL?

A4: The molecular formula of OHHL is C10H16NO4 and its molecular weight is 212.24 g/mol. []

Q5: Is there spectroscopic data available for OHHL?

A5: Yes, mass spectrometry has been extensively used to identify and characterize OHHL. [, , , ] The characteristic protonated mass (MH+) peak for OHHL is observed at m/z 214. Daughter ion fragmentation patterns have also been reported, further confirming its identity. []

Q6: How does pH affect OHHL stability?

A6: OHHL exhibits pH-dependent stability. [] It is unstable in alkaline conditions, with degradation occurring rapidly between pH 7 and 8. [] This instability at higher pH may be a defense mechanism employed by plants against Erwinia infection. []

Q7: Are there enzymes that can degrade OHHL?

A8: Yes, certain bacteria produce enzymes called lactonases, such as AiiA, that can degrade OHHL by hydrolyzing the lactone ring. [, ] This enzymatic degradation is a form of quorum quenching, a strategy for controlling bacterial infections by disrupting quorum sensing. [, , ]

Q8: How effective are these quorum quenching bacteria against plant pathogens?

A9: Studies have shown that the application of quorum quenching bacteria, such as Ochrobactrum intermedium D-2, can significantly reduce the severity of soft rot disease caused by Pectobacterium carotovorum subsp. carotovorum in various plants. [] This highlights the potential of these bacteria as biocontrol agents.

Q9: Have computational methods been employed to study OHHL?

A10: While the provided research papers do not extensively discuss computational studies, they highlight the potential of developing biosensors for OHHL detection. For example, a biotin-labeled OHHL analog has been synthesized for target identification studies. [] This indicates a growing interest in employing chemical genetics approaches to further understand OHHL-mediated processes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。